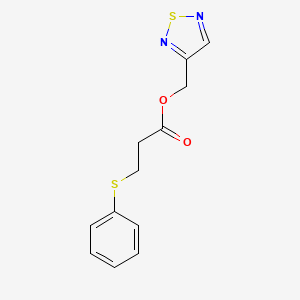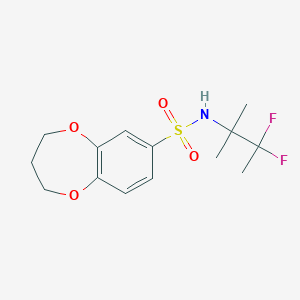
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a difluoromethylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide typically involves the introduction of the difluoromethylbutyl group to the thiophene ring followed by sulfonamide formation. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3,3-difluoro-2-methylbutan-2-amine under basic conditions to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethylbutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-sulfonamide: Lacks the difluoromethylbutyl group, resulting in different chemical and biological properties.
N-(2-methylbutan-2-yl)thiophene-2-sulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.
N-(3,3-difluoro-2-methylbutan-2-yl)benzene-2-sulfonamide: Contains a benzene ring instead of thiophene, leading to different electronic and steric effects.
Uniqueness
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the difluoromethylbutyl group and the thiophene ring. This combination imparts distinct chemical properties such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2S2/c1-8(2,9(3,10)11)12-16(13,14)7-5-4-6-15-7/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZZLTYVUXAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methylphenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981824.png)
![N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981826.png)
![N-[1-(1,3-benzothiazol-2-yl)-2-phenylethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B6981832.png)
![4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B6981838.png)
![3-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]cyclohexan-1-amine](/img/structure/B6981846.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine](/img/structure/B6981852.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B6981853.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-2-methyl-5-morpholin-4-ylsulfonylaniline](/img/structure/B6981864.png)
![4-N-(1-cyanocyclopropyl)-1-N-[(1-methylpyrrol-2-yl)methyl]benzene-1,4-disulfonamide](/img/structure/B6981867.png)

![N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide](/img/structure/B6981894.png)

![2-[2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6981911.png)
![1,2,5-Thiadiazol-3-ylmethyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6981919.png)
